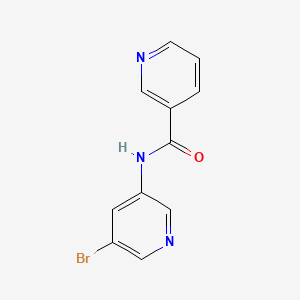

N-(5-Bromopyridin-3-yl)nicotinamide

Description

N-(5-Bromopyridin-3-yl)nicotinamide is a brominated pyridine derivative with the molecular formula C₁₁H₈BrN₃O and a molecular weight of 278.11 g/mol (CAS: 1795260-09-1) . The compound features a nicotinamide moiety (pyridine-3-carboxamide) attached to a 5-bromopyridin-3-yl group.

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O/c12-9-4-10(7-14-6-9)15-11(16)8-2-1-3-13-5-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYHHPNTOVYUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)nicotinamide typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Coupling Reaction: The brominated pyridine is then coupled with nicotinamide. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination of pyridine.

Automated coupling processes: Employing automated systems for the coupling reaction to enhance yield and purity while minimizing human intervention.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)nicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives.

Oxidation Products: Oxidized forms of the pyridine ring, potentially leading to pyridine N-oxides.

Reduction Products: Reduced forms of the pyridine ring, such as dihydropyridine derivatives.

Scientific Research Applications

Chemistry

Catalysis: N-(5-Bromopyridin-3-yl)nicotinamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Biochemical Studies: It is used in studies involving nicotinamide adenine dinucleotide (NAD) analogs and their role in cellular metabolism.

Industry

Material Science: The compound is explored for its use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(5-Bromopyridin-3-yl)nicotinamide exerts its effects involves:

Molecular Targets: It may interact with enzymes or receptors that are involved in cellular signaling pathways.

Pathways: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Isomers: Nicotinamide vs. Isonicotinamide

The positional isomer N-(5-Bromopyridin-3-yl)isonicotinamide (CAS: 1795391-48-8) differs by the amide linkage at pyridine-4 (isonicotinamide) instead of pyridine-3 (nicotinamide). Both compounds share identical molecular weights but distinct chromatographic retention times and biological interactions due to the substitution pattern .

Alkyl-Substituted Pyridine Derivatives

5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide (Compound 42 ) introduces a methyl group at the 6-position of the pyridine ring. This modification enhances steric bulk and may improve metabolic stability compared to the parent compound. The synthesis yield for this analog was 100%, suggesting high efficiency in coupling reactions .

Amide Functional Group Variations

- 5-Bromo-N,N-diethylnicotinamide (CAS: 104290-44-0) replaces the pyridinyl group with a diethylamide, increasing hydrophobicity. This change could reduce water solubility but improve membrane permeability .

- N-(5-Bromopyridin-3-yl)pivalamide (CAS: 873302-39-7) uses a pivalamide group, offering steric protection against enzymatic degradation. Its higher cost ($240/g) reflects synthetic complexity .

Analytical and Spectroscopic Insights

Detection Methods

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods () enable simultaneous quantification of nicotinamide analogs. Optimal extraction with 10% methanol-water and MRM mode ensures high sensitivity (LOD: 0.075–0.600 µg/mL) and recovery (84.6–108.6%) for quality control .

Implications for Research and Development

- Isonicotinamide derivatives may target different binding pockets due to altered hydrogen-bonding motifs.

- Stability : Pivalamide and methyl-substituted analogs show promise for in vivo applications due to resistance to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.